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Compound Name: 1,3,5-Tris(diphenylamino)benzene

Cat. No.: B145324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has

garnered significant interest in the fields of materials science and electronics. Its unique

structure, featuring a central benzene ring symmetrically substituted with three diphenylamino

groups, imparts valuable electronic and physical properties. This technical guide provides an

in-depth overview of the fundamental properties of TDAB, including its synthesis, and its

thermal, and electrochemical characteristics. The information is presented to be a valuable

resource for researchers and professionals working with this versatile compound. While TDAB

itself has applications in materials science, its derivatives and related structures are also being

explored for their potential in medicinal chemistry and drug development, for instance as

antioxidants.[1][2]

Molecular and Physical Properties
1,3,5-Tris(diphenylamino)benzene is a solid at room temperature with a melting point in the

range of 252-256 °C. It is characterized by its high hole mobility, low electron affinity, and high

ionization potential, which make it an excellent hole-transporting and electron-blocking

material.[3] These properties are crucial for its application in electroluminescent devices, where

it helps to effectively confine charge carriers.[3]
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Property Value Reference

CAS Number 126717-23-5

Molecular Formula C₄₂H₃₃N₃

Molecular Weight 579.73 g/mol

Melting Point 252-256 °C

Appearance Solid

Synthesis and Characterization
A common synthetic route to 1,3,5-Tris(phenylamino)benzene derivatives involves the reaction

of corresponding amine precursors.[1][2] While specific, detailed protocols for the synthesis of

1,3,5-Tris(diphenylamino)benzene were not found in the provided search results, a general

approach can be inferred. The synthesis of related triarylbenzene compounds can be achieved

through the self-condensation of acetophenone derivatives using a copper(II) chloride catalyst.

[4]

Characterization of the final product is typically performed using a suite of analytical techniques

to confirm its structure and purity.

Experimental Protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To confirm the chemical structure of the synthesized compound by analyzing the

chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology: A small amount of the purified product is dissolved in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube and analyzed

using an NMR spectrometer. The resulting spectra, showing chemical shifts, integration, and

coupling patterns, are interpreted to confirm the expected molecular structure.

Mass Spectrometry (MS):
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Purpose: To determine the molecular weight of the compound and confirm its elemental

composition.

Methodology: A sample of the compound is ionized, and the mass-to-charge ratio of the

resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the

exact mass, which can be used to confirm the molecular formula.[1][2]

Thermal Properties
The thermal stability of a material is a critical parameter for its application in electronic devices.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential

Scanning Calorimetry (DSC) are employed to evaluate this.

Experimental Protocols:
Thermogravimetric Analysis (TGA):

Purpose: To determine the decomposition temperature (Td) of the material, which indicates

its thermal stability.

Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA

instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert

atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of

temperature. The onset of mass loss corresponds to the decomposition temperature.[5]

Differential Scanning Calorimetry (DSC):

Purpose: To identify thermal transitions such as the glass transition temperature (Tg) and

melting point (Tm).

Methodology: A small amount of the sample is sealed in an aluminum pan and placed in the

DSC cell alongside an empty reference pan. The sample is then heated at a controlled rate.

The DSC measures the difference in heat flow required to raise the temperature of the

sample and the reference. Endothermic and exothermic peaks in the resulting thermogram

correspond to thermal events like melting and crystallization, while a step-change in the

baseline can indicate a glass transition.[5]
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Thermal Property Value Notes

Decomposition Temperature

(Td)

Data not available in search

results

TGA would be used to

determine this value.

Glass Transition Temperature

(Tg)

Data not available in search

results

DSC would be used to

determine this value.

Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of TDAB are central to its function in

optoelectronic applications. These properties are typically investigated using cyclic voltammetry

and UV-Vis/photoluminescence spectroscopy.

Experimental Protocols:
Cyclic Voltammetry (CV):

Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.

Methodology: The experiment is performed in a three-electrode cell containing a solution of

the compound in a suitable solvent with a supporting electrolyte. The potential of the working

electrode is swept linearly with time, and the resulting current is measured. The oxidation

and reduction potentials obtained from the voltammogram can be used to calculate the

HOMO and LUMO energy levels.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

Purpose: To determine the absorption and emission properties of the molecule.

Methodology: For UV-Vis spectroscopy, a solution of the compound is placed in a cuvette,

and the absorbance of light at different wavelengths is measured. For PL spectroscopy, the

sample is excited with a specific wavelength of light, and the emitted light is collected and

analyzed to determine the emission spectrum.
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Property Value Solvent

HOMO Energy Level
Data not available in search

results

LUMO Energy Level
Data not available in search

results

Absorption Maximum (λabs)
Data not available in search

results

Emission Maximum (λem)
Data not available in search

results

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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